N-Piperidinoethanol

Description

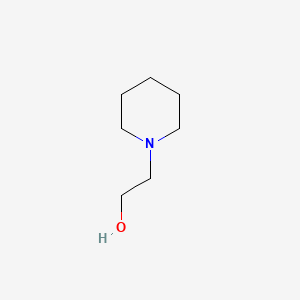

Structure

3D Structure

Properties

IUPAC Name |

2-piperidin-1-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c9-7-6-8-4-2-1-3-5-8/h9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZTWONRVIPPDKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062808 | |

| Record name | 1-Piperidineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Piperidineethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3040-44-6 | |

| Record name | 1-Piperidineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3040-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Piperidinoethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003040446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Piperidinoethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3460 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Piperidineethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Piperidineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-piperidinoethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-PIPERIDINOETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VR81F07RX5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Master Guide: N-Piperidinoethanol (CAS 3040-44-6)

Strategic Reagent in SERM Development and Heterocyclic Synthesis

Executive Summary

N-Piperidinoethanol (1-Piperidineethanol) is a pivotal heterocyclic intermediate used extensively in the synthesis of Selective Estrogen Receptor Modulators (SERMs), antispasmodics, and psychopharmaceutical agents.[1][2] Its structural dualism—possessing both a nucleophilic tertiary amine and a reactive primary alcohol—makes it the standard "anchor" for introducing the 2-piperidinoethyl moiety , a pharmacophore critical for GPCR binding affinity and solubility enhancement in drug design.

This guide analyzes the physicochemical profile, industrial synthesis logic, and downstream pharmaceutical applications of this compound, with a specific focus on its role in the Raloxifene manufacturing workflow.

Chemical & Physical Profile

Precise characterization data for process validation.

| Property | Specification | Technical Note |

| CAS Number | 3040-44-6 | Verified global identifier. |

| IUPAC Name | 2-(Piperidin-1-yl)ethanol | Also known as N-(2-Hydroxyethyl)piperidine. |

| Molecular Formula | C₇H₁₅NO | MW: 129.20 g/mol |

| Appearance | Colorless to light yellow liquid | Darkens upon oxidation/storage. |

| Boiling Point | 198–203 °C | High boiling point requires vacuum distillation for purification. |

| Density | 0.973 g/mL (at 25 °C) | Slightly less dense than water; miscible. |

| Basicity (pKa) | ~10.1 (Piperidine ring) | Strong base; forms stable hydrochloride salts. |

| Flash Point | 77 °C | Combustible; requires Class IIIA handling. |

Synthesis & Manufacturing Methodologies

Causality in Process Selection: Why choose one route over another?

A. Industrial Route: Ethoxylation of Piperidine (Preferred)

Mechanism: Nucleophilic Ring Opening Logic: This is the dominant industrial route due to 100% atom economy and the absence of salt by-products. Piperidine acts as the nucleophile, attacking the strained epoxide ring of ethylene oxide.

-

Reagents: Piperidine (excess), Ethylene Oxide.

-

Conditions: 60–90 °C, often neat or in methanol.

-

Yield: >95% typically.[3]

-

Process Control: Exothermic reaction; requires careful temperature control to prevent polymerization of ethylene oxide (PEG formation).

B. Laboratory Route: Alkylation with 2-Chloroethanol

Mechanism: SN2 Nucleophilic Substitution Logic: Used when handling gaseous ethylene oxide is impractical. However, this route generates stoichiometric amounts of HCl (neutralized to salt), complicating purification and reducing green chemistry metrics.

-

Reagents: Piperidine, 2-Chloroethanol, Base (NaOH or K₂CO₃).

-

Conditions: Reflux in ethanol/toluene.[2]

Visualization: Synthesis Pathways

Figure 1: Comparison of the atom-efficient ethoxylation route vs. the salt-generating alkylation route.

Pharmaceutical Applications: The Raloxifene Connection

Mechanistic insight into drug design.

This compound is the direct precursor to the "Basic Side Chain" (BSC) found in Raloxifene (Evista) , a Selective Estrogen Receptor Modulator (SERM) used for osteoporosis and breast cancer prevention.

The Pharmacophore Logic: The 2-piperidinoethoxy side chain is critical for the SERM mechanism. It protrudes from the ligand-binding pocket of the Estrogen Receptor (ER), displacing Helix 12 and preventing the recruitment of co-activators. This structural perturbation is what converts the drug from an agonist (like estrogen) to an antagonist in breast tissue.

Synthetic Workflow: this compound is rarely coupled directly. Instead, it is first converted to 1-(2-chloroethyl)piperidine hydrochloride (CAS 2008-75-5) to create a potent electrophile.

-

Activation: this compound + Thionyl Chloride (SOCl₂) → 1-(2-chloroethyl)piperidine HCl .

-

Coupling: The chlorinated intermediate reacts with the phenolic hydroxyl of the benzothiophene core (via Williamson Ether Synthesis) to install the side chain.

Visualization: Raloxifene Side-Chain Installation

Figure 2: Transformation of this compound into the reactive chloro-intermediate for Raloxifene synthesis.

Analytical Characterization (Self-Validating Protocols)

How to verify identity and purity in the lab.

To ensure the reagent is suitable for GMP synthesis, the following NMR signatures must be confirmed.

¹H NMR (CDCl₃, 400 MHz):

-

δ 3.60 ppm (t, 2H): Triplet corresponding to -CH₂-OH . The downfield shift is due to the electronegative oxygen.

-

δ 2.55 ppm (t, 2H): Triplet for -N-CH₂- (chain).

-

δ 2.45 ppm (m, 4H): Multiplet for the α-protons of the piperidine ring (adjacent to Nitrogen).

-

δ 1.60 ppm (m, 4H): Multiplet for the β-protons of the ring.

-

δ 1.45 ppm (m, 2H): Multiplet for the γ-proton (furthest from Nitrogen).

¹³C NMR (CDCl₃):

-

δ ~60 ppm: Carbon attached to Oxygen (CH₂-OH).

-

δ ~58 ppm: Carbon attached to Nitrogen (chain).

-

δ ~54 ppm: α-Carbons of the ring.[3]

-

δ ~26 ppm: β-Carbons of the ring.

-

δ ~24 ppm: γ-Carbon of the ring.

Safety & Handling

Critical HSE parameters for the bench scientist.

-

Corrosivity: this compound is a strong organic base. It causes severe skin burns and eye damage (Category 1B). Always use nitrile gloves, safety goggles, and a face shield when handling neat liquid.

-

Inhalation: Vapors are irritating to the respiratory tract. All transfers should occur within a certified fume hood.

-

Storage: Hygroscopic. Store under nitrogen or argon to prevent moisture absorption and oxidation (which turns the liquid brown).

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18232, 2-Piperidin-1-ylethanol. Retrieved from [Link]

-

Yang, Y., et al. (2014). Piperidine Nucleophilic Substitution Without Solvent: An Efficient Synthesis of Raloxifene. Synthetic Communications. Retrieved from [Link][2]

Sources

N-Piperidinoethanol molecular weight

An In-Depth Technical Guide to N-Piperidinoethanol (CAS: 3040-44-6) for Pharmaceutical Research and Development

Executive Summary

This compound, also known as 1-Piperidineethanol or N-(2-Hydroxyethyl)piperidine, is a versatile heterocyclic compound that serves as a critical building block in modern organic synthesis and pharmaceutical development.[1][2] Its structure, which combines a piperidine ring with a primary alcohol functional group, offers two reactive sites for a wide array of chemical transformations.[3] This guide provides a comprehensive overview of this compound, focusing on its core physicochemical properties, validated synthesis protocols, analytical characterization, and key applications relevant to researchers and drug development professionals. The cornerstone of this molecule's identity is its molecular formula, C7H15NO, and its precise molecular weight of approximately 129.20 g/mol .[4][5][6] Understanding these fundamental properties is the first step in leveraging its synthetic potential.

Core Physicochemical Properties

The utility of any chemical reagent in a laboratory or industrial setting begins with a thorough understanding of its physical and chemical properties. These parameters dictate storage conditions, solvent selection, reaction setup, and safety protocols.

Chemical Structure and Molecular Weight

The unambiguous identification of this compound is established by its chemical structure and corresponding identifiers.

-

Molecular Weight: 129.20 g/mol [6] (also cited as 129.2001 g/mol [5][8] and 129.203 g/mol [9])

-

CAS Registry Number: 3040-44-6[5]

-

IUPAC Name: 2-(Piperidin-1-yl)ethan-1-ol[4]

-

Common Synonyms: 1-Piperidineethanol, N-(2-Hydroxyethyl)piperidine, 2-Piperidinoethanol[4][5]

Caption: General workflow for the synthesis of this compound.

Example Protocol: Laboratory-Scale Synthesis

-

Setup: A dry, three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a drying tube, and an addition funnel. The system is flushed with an inert gas (e.g., nitrogen).

-

Reagents: Charge the flask with piperidine.

-

Reaction: Cool the flask in an ice bath. Slowly add ethylene oxide (as a solution in a dry, inert solvent, or bubbled directly) via the addition funnel while maintaining a low temperature.

-

Digestion: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat gently (e.g., 40-50 °C) for several hours to ensure the reaction goes to completion.

-

Purification: The crude product is purified by vacuum distillation to yield the final, high-purity liquid. [10]The purity is typically confirmed by Gas Chromatography (GC). [11]

Alternative Route: Hydrogenation of 2-Pyridineethanol

An alternative pathway involves the catalytic hydrogenation of 2-pyridineethanol. This method reduces the aromatic pyridine ring to a saturated piperidine ring.

Expert Insight: A significant challenge in this process is the potential for N-methylation, creating an undesirable byproduct. It has been found that conducting the hydrogenation in the presence of at least 10 mole percent of another amine (structurally different from the reactant or product) can significantly suppress this side reaction. [12]This is a critical process optimization for achieving high selectivity. The hydrogenation is typically performed using catalysts like rhodium-on-carbon or palladium-on-carbon under elevated hydrogen pressure. [12]

Applications in Drug Development and Research

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. [2]this compound provides a direct and efficient entry point for incorporating this valuable fragment.

-

Pharmaceutical Intermediate: It is a key raw material for the synthesis of various Active Pharmaceutical Ingredients (APIs). [3][13]Its bifunctional nature allows it to be a linchpin in multi-step syntheses.

-

CNS-Active Agents: The piperidine structure is prevalent in molecules targeting the central nervous system. This compound is used in the synthesis of antipsychotics like Mesoridazine. [3][13]* Antihistamines and Local Anesthetics: The compound serves as a building block in the development of certain antihistamines and local anesthetics, where the piperidine ring is crucial for pharmacological activity. [3][10]* Research Applications: Beyond drug synthesis, it has been used as a base quencher to study the decomposition efficiency of photoacid generators in materials science and microfabrication research. [1][6]It also has applications as an adsorbent for carbon dioxide capture. [1]

Analytical Characterization Workflow

Ensuring the identity, purity, and quality of this compound is paramount. A multi-technique approach is a self-validating system for characterization.

Caption: A typical analytical workflow for quality control.

-

5.1 Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the piperidine ring, as well as two triplet signals corresponding to the two CH₂ groups of the hydroxyethyl side chain. The OH proton will appear as a broad singlet. [14] * ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the five unique carbon environments in the molecule, confirming the carbon skeleton. [15]

-

-

5.2 Mass Spectrometry (MS):

-

Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at an m/z value corresponding to the molecular weight, approximately 129.2. [8]The fragmentation pattern can provide further structural confirmation.

-

-

5.3 Infrared (IR) Spectroscopy:

-

The IR spectrum provides definitive evidence of the key functional groups. Expected absorption bands include a strong, broad peak around 3400 cm⁻¹ for the O-H stretch of the alcohol, C-H stretching peaks around 2850-2950 cm⁻¹, and a C-N stretching vibration in the 1000-1200 cm⁻¹ region.

-

Safety, Handling, and Storage

As with any chemical reagent, adherence to strict safety protocols is mandatory. This compound presents several hazards that must be managed with appropriate engineering controls and personal protective equipment.

| Hazard Class | GHS Statement | Source(s) |

| Acute Toxicity | Harmful if swallowed. | [16] |

| Skin Corrosion/Irritation | Causes skin irritation. In some cases, listed as causing severe skin burns. | [16][17][18] |

| Eye Damage/Irritation | Causes serious eye irritation/damage. | [16][17][18] |

| Flammability | Combustible liquid. | [16][18] |

Handling and PPE:

-

Always handle this chemical in a well-ventilated area, preferably within a laboratory fume hood. [16]* Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. [16][17]* Avoid breathing vapors or mist. [17]* Keep away from heat, sparks, open flames, and other ignition sources. [16]* Take precautionary measures against static discharge. Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place. [16]* Keep away from incompatible materials such as strong oxidizing agents and strong acids. [10][17]* Ensure containers are properly labeled.

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention. [16][17]* Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. Seek medical attention. [16][17]* Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. [16][17]* Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately. [16][17]

Conclusion

This compound is a foundational reagent whose importance in pharmaceutical and chemical research cannot be overstated. Its well-defined molecular weight and structure, coupled with its versatile reactivity, make it an indispensable tool for synthesizing complex molecules, particularly those targeting the central nervous system. A thorough understanding of its properties, synthetic pathways, and safe handling procedures, as outlined in this guide, empowers researchers to utilize this compound effectively and safely, paving the way for new discoveries in drug development and beyond.

References

-

This compound | C7H15NO | CID 18232 - PubChem. (URL: [Link])

-

2-Piperidinoethanol - ChemBK. (URL: [Link])

-

1-Piperidineethanol - NIST WebBook. (URL: [Link])

-

3040-44-6 CAS | 1-(2-HYDROXYETHYL) PIPERIDINE | Laboratory Chemicals | Article No. 04125 - Loba Chemie. (URL: [Link])

-

The Versatility of N-Hydroxyethyl Piperidine (CAS 3040-44-6) in Chemical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

-

N-(2-Hydroxyethyl) Piperidine - Mallak Specialties Pvt Ltd. (URL: [Link])

-

1-Piperidine Ethanol (2-Piperidino Ethanol) - Amines & Plasticizers Limited. (URL: [Link])

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - MDPI. (URL: [Link])

-

Piperidine, 1-ethyl - Organic Syntheses Procedure. (URL: [Link])

- PROCESS FOR PREPARING 2-PIPERIDINETHANOL DERIVATIVES - Google P

-

N 1 ,N 2 -Bis(phenylmethyl)ethanedithioamide - CAS Common Chemistry. (URL: [Link])

-

1-Piperidineethanol - NIST WebBook. (URL: [Link])

Sources

- 1. N-(2-Hydroxyethyl) Piperidine, 3040-44-6, β-Piperidinoethanol; 1-(2-Hydroxyethyl)piperidine; 2-(1-Piperidino)ethanol; 2-(1-Piperidinyl)ethanol [mallakchemicals.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. N-Piperidineethanol, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. 1-Piperidineethanol [webbook.nist.gov]

- 6. 1-(2-Hydroxyethyl)piperidine 1-Piperidineethanol [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

- 8. 1-Piperidineethanol [webbook.nist.gov]

- 9. CAS RN 3040-44-6 | Fisher Scientific [fishersci.com]

- 10. Page loading... [wap.guidechem.com]

- 11. amines.com [amines.com]

- 12. DE69929808T2 - PROCESS FOR PREPARING 2-PIPERIDINETHANOL DERIVATIVES - Google Patents [patents.google.com]

- 13. jubilantingrevia.com [jubilantingrevia.com]

- 14. 2-Piperidineethanol(1484-84-0) 1H NMR [m.chemicalbook.com]

- 15. 2-Piperidinoethanol(3040-44-6) 13C NMR spectrum [chemicalbook.com]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

- 17. fishersci.com [fishersci.com]

- 18. 1-Piperidineethanol | 3040-44-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Technical Guide: Synthesis of N-Piperidinoethanol (2-(1-Piperidinyl)ethanol)

Executive Summary

N-Piperidinoethanol (CAS: 3040-44-6), also known as 2-(1-piperidinyl)ethanol, is a critical tertiary amine-alcohol intermediate used in the synthesis of pharmaceuticals (e.g., anesthetics, antispasmodics), polymerization catalysts, and recently as a solvent for post-combustion

Its synthesis is dominated by three primary methodologies, each serving different scales and purity requirements:

-

Ethylene Oxide Alkylation: The dominant industrial route due to atom economy, though it carries significant process safety risks.[1]

-

2-Chloroethanol Alkylation: The standard laboratory method, utilizing accessible reagents but generating stoichiometric salt waste.[1]

-

Catalytic Hydrogenation of 2-Pyridineethanol: A high-purity route often favored in pharmaceutical manufacturing to avoid trace alkylating agents, though it suffers from specific side-reactions like N-methylation.[1]

This guide provides a rigorous technical breakdown of these methods, focusing on mechanistic causality, process safety, and impurity control.

Mechanistic Pathways & Reaction Logic[2]

The synthesis of this compound relies on the nucleophilic character of the secondary amine in piperidine. The choice of electrophile dictates the mechanism and the impurity profile.

Comparative Reaction Mechanisms[1]

-

Path A (Ethylene Oxide): Involves the nucleophilic attack of piperidine nitrogen on the strained epoxide ring.[1] This is an

-type ring opening. It is 100% atom-economical but highly exothermic.[1] -

Path B (2-Chloroethanol): A classic

substitution where the chloride is the leaving group.[1] This requires a base to neutralize the HCl byproduct.[1] -

Path C (Hydrogenation): Heterogeneous catalysis reduces the aromatic pyridine ring.[1] The challenge here is preventing hydrogenolysis of the C-N bond or N-methylation.

Figure 1: Mechanistic comparison of the three primary synthetic routes.

Methodology 1: Ethylene Oxide Alkylation (Industrial Standard)[1]

This method is preferred for large-scale production due to its high yield (>95%) and lack of salt byproducts.[1] However, it requires strict safety controls due to the flammability and toxicity of Ethylene Oxide (EO).[1]

Experimental Protocol

Scale: Pilot (10 mol basis) Reagents: Piperidine (purity >99%), Ethylene Oxide (liquefied), Methanol (solvent, optional but recommended for heat control).

-

Reactor Setup: Use a stainless steel autoclave rated for 50 bar. Ensure the system is purged with nitrogen.[1]

-

Charging: Charge Piperidine (851 g, 10.0 mol) and Methanol (200 mL) into the reactor.

-

Temperature Control: Heat the mixture to 40–50°C .

-

Addition: Slowly feed Ethylene Oxide (484 g, 11.0 mol) over 4–6 hours.

-

Post-Reaction: After addition, hold at 60°C for 2 hours to consume residual EO.

-

Workup: Distill off methanol and unreacted piperidine. Vacuum distill the product.[1]

Key Process Parameters

| Parameter | Value | Rationale |

| Molar Ratio (EO:Pip) | 1.05 – 1.10 : 1 | Slight excess of EO ensures full conversion of piperidine; too much EO leads to poly-ethoxylated byproducts.[1][2] |

| Temperature | 40 – 60°C | Balances reaction rate with heat removal.[1] >80°C increases dimerization risk.[1] |

| Pressure | 2 – 5 bar | Keeps EO in the liquid phase for reaction.[1] |

Methodology 2: 2-Chloroethanol Alkylation (Laboratory Scale)

For laboratory settings lacking high-pressure autoclaves, alkylation with 2-chloroethanol (ethylene chlorohydrin) is the standard.[1] Note that 2-chloroethanol is highly toxic (dermal LD50 rabbit: 67 mg/kg) and must be handled in a fume hood.[1]

Experimental Protocol

Scale: Lab (0.5 mol basis)

-

Setup: 500 mL 3-neck round-bottom flask, reflux condenser, dropping funnel, mechanical stirrer.

-

Reagents: Piperidine (42.6 g, 0.5 mol), 2-Chloroethanol (48.3 g, 0.6 mol), Toluene (150 mL).

-

Reaction:

-

Neutralization: Cool to 0°C. Add aqueous NaOH (24 g in 50 mL water) to liberate the free base from the hydrochloride salt.[1]

-

Extraction: Separate the organic (toluene) layer.[1] Extract the aqueous layer 2x with toluene.[1]

-

Purification: Dry organics over

, filter, and concentrate. Distill under reduced pressure (bp ~75–80°C at 10 mmHg).

Yield: Typically 60–75%.[1]

Methodology 3: Catalytic Hydrogenation (High Purity)[1]

This route avoids alkylating agents entirely, making it attractive for pharmaceutical applications where genotoxic impurities (like unreacted EO or chloroethanol) are a concern.[1]

The N-Methylation Problem

A known issue with hydrogenating 2-pyridineethanol is the side reaction where the piperidine ring opens or interacts with solvent/methanol to form N-methyl-2-(2-hydroxyethyl)piperidine .[1]

Solution: The addition of "another amine" (often piperidine itself) or specific catalyst conditioning suppresses this side reaction [1].[1]

Experimental Protocol (RuO2 Catalyst)

-

Reactor: High-pressure hydrogenation vessel (Hastelloy recommended).

-

Charge: 2-Pyridineethanol (246 g), Ruthenium Oxide (

, 2.5 g), and Piperidine (25 g, as suppressor). -

Conditions: Pressurize to 1000 psig (69 bar)

. Heat to 90–120°C .[1] -

Duration: Agitate until hydrogen uptake ceases (approx. 3–10 hours).

-

Workup: Filter catalyst (can be recycled). Distill filtrate.

Yield: >90% with >99% selectivity when optimized.

Quality Control & Impurity Profiling

Self-validating the synthesis requires monitoring specific impurities characteristic of each route.[1]

| Method | Key Impurity | Origin | Detection Limit (GC) |

| Ethylene Oxide | Bis(hydroxyethyl)piperidine | Reaction of product with 2nd mole of EO | < 0.1% |

| Chloroethanol | Piperidine Hydrochloride | Incomplete neutralization | N/A (Ionic) |

| Hydrogenation | N-Methyl-2-piperidinoethanol | Reductive methylation (solvent/catalyst) | < 0.5% |

Purification Workflow

For pharmaceutical grade (>99.5%), a fractional distillation is required.[1]

Figure 2: Purification workflow for high-purity isolation.[1]

Safety & Toxicology (Critical)

-

This compound:

-

Reagent Hazards:

References

-

Process for preparing 2-piperidineethanol compounds. US Patent 6,258,955.[1][6] Google Patents.[1] Link

-

This compound Compound Summary. PubChem. Link

-

Synthesis of N-(2-chloroethyl)piperidine hydrochloride. Organic Syntheses. Link (Analogous protocol reference).[1]

-

Reaction of 2-chloroquinoxaline with piperidine: Kinetics. ResearchGate. Link (Kinetic data support for SN2 mechanisms).

-

Safety Data Sheet: 1-Piperidineethanol. Fisher Scientific. Link[1]

Sources

- 1. This compound | C7H15NO | CID 18232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. amines.com [amines.com]

- 4. fishersci.com [fishersci.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. US6258955B1 - Process for preparing 2-piperidineethanol compounds - Google Patents [patents.google.com]

Technical Deep Dive: Aqueous Solubility Profile of N-Piperidinoethanol

Content Type: Technical Guide / Whitepaper Target Audience: Researchers, Application Scientists, and Process Engineers Subject: 1-Piperidineethanol (CAS 3040-44-6)

Executive Summary

N-Piperidinoethanol (1-Piperidineethanol, CAS 3040-44-6) is a tertiary amine-alcohol exhibiting complete miscibility in water. Its high aqueous solubility is driven by a dual-mode solvation mechanism involving both the piperidine nitrogen and the pendant hydroxyl group. Widely utilized as a proton acceptor in pharmaceutical synthesis and a regenerative solvent in acid gas removal (CO₂ capture), its behavior in aqueous media is governed by its pKa (approx. 9.7 at 25°C) and hygroscopic nature. This guide provides a definitive technical analysis of its solubility, solution thermodynamics, and handling protocols.

Physicochemical Basis of Solubility

The solubility profile of this compound is not merely a function of polarity but a result of specific molecular interactions. Unlike its C-substituted isomer (2-Piperidineethanol), the N-substituted form lacks an available N-H proton, classifying it as a tertiary amine.

Molecular Architecture & Solvation

The molecule consists of a hydrophobic piperidine ring and a hydrophilic N-hydroxyethyl tail.

-

Hydrogen Bond Acceptor (HBA): The tertiary nitrogen atom possesses a lone pair capable of accepting hydrogen bonds from water.

-

Hydrogen Bond Donor/Acceptor (HBD/HBA): The terminal hydroxyl (-OH) group acts as both a donor and acceptor, anchoring the molecule into the bulk water network.

Thermodynamics of Dissolution

Dissolution is exothermic . The formation of strong solute-solvent hydrogen bonds releases energy, often resulting in a noticeable temperature rise during the preparation of concentrated solutions.

Acid-Base Dissociation (pKa)

This compound acts as a weak base in water. Its ionization equilibrium is the critical determinant of its solubility behavior in varying pH environments.

-

pKa (25°C): ~9.7 (Determined by Xu et al., 1993)

-

Ionization State:

-

pH < 7.7: Predominantly protonated (

). Solubility is enhanced by ionic solvation. -

pH > 11.7: Predominantly neutral (

). Solubility relies on hydrogen bonding of the neutral molecule.

-

Note: Unlike many lipophilic amines that precipitate at high pH, this compound remains miscible even in its neutral form due to the hydrophilic hydroxyethyl moiety.

Key Physical Properties Table

| Property | Value | Context |

| CAS Number | 3040-44-6 | Specific to N-substituted isomer |

| Water Solubility | Miscible | Soluble in all proportions |

| pKa (25°C) | ~9.7 | Weak Base |

| LogP (Octanol/Water) | ~0.47 | Hydrophilic character |

| Density | 0.973 g/mL | At 25°C |

| Appearance | Clear, colorless to pale yellow liquid | Hygroscopic |

Mechanism of Action: Solvation & Reactivity

The following diagram illustrates the dual solvation mechanism and the chemical pathway relevant to CO₂ capture applications. Tertiary amines like this compound do not form stable carbamates directly; instead, they catalyze the hydrolysis of CO₂ to bicarbonate.

Figure 1: Solvation mechanism (left) showing H-bonding sites, and the catalytic role in CO₂ hydration (right) typical of tertiary alkanolamines.

Experimental Protocols

Preparation of Standard Aqueous Solutions

Due to the compound's hygroscopic nature and exothermic dissolution, precise volumetric preparation requires specific handling.

Reagents:

-

This compound (Purity >98%)

-

Deionized Water (Type I, 18.2 MΩ·cm)

Workflow:

-

Gravimetric Addition: Weigh the target mass of this compound directly into a volumetric flask. Do not rely on volumetric pipetting of the neat liquid due to viscosity variations and hygroscopicity.

-

Calculation: For 100 mL of 1.0 M solution:

.

-

-

Initial Dissolution: Add deionized water to approximately 50% of the final volume.

-

Thermal Equilibration: Swirl gently. The flask may become warm. Allow the solution to return to room temperature (20-25°C) before final dilution.

-

Critical Control Point: Diluting to the mark while warm will result in a concentration error (contraction upon cooling).

-

-

Final Dilution: Dilute to the mark with deionized water and mix by inversion.

pH Adjustment and Buffering

This compound solutions are naturally alkaline (pH ~11-12 for 1M).

-

To Acidify: Add concentrated HCl dropwise under stirring.

-

Buffer Range: Effective buffering capacity is centered around its pKa (pH 8.7 – 10.7).

Applications in Research & Industry

Carbon Capture (Acid Gas Removal)

This compound is a "Third Generation" amine solvent. Unlike primary amines (e.g., MEA), it exhibits:

-

High Capacity: Promotes bicarbonate formation (1:1 stoichiometry) rather than carbamate (2:1 stoichiometry).

-

Lower Regeneration Energy: The absence of stable carbamate bonds allows CO₂ to be stripped at lower temperatures.

Pharmaceutical Synthesis

-

Solubility Enhancer: Used as a hydrotropic agent to solubilize lipophilic intermediates.

-

Base Catalyst: Acts as a non-nucleophilic base (due to steric bulk around the nitrogen) in aqueous organic synthesis.

Safety & Handling (Aqueous Mixtures)

While aqueous solutions are less hazardous than the neat substance, strict safety protocols remain mandatory.

-

Corrosivity: Neat this compound is corrosive (Category 1B). Concentrated aqueous solutions (>10%) can still cause skin irritation and serious eye damage.

-

PPE: Chemical splash goggles, nitrile gloves (0.11 mm thickness minimum), and lab coat.

-

Spill Management: Absorb with inert material (sand, vermiculite). Do not use sawdust. Neutralize with dilute acetic acid before disposal if permitted by local regulations.

References

-

Xu, S., Otto, F. D., & Mather, A. E. (1993).[1][2][3] Dissociation constants of some alkanolamines. Canadian Journal of Chemistry, 71(7), 1048-1050. Link

-

Fisher Scientific. (2021). Safety Data Sheet: 1-Piperidineethanol.[2][3] Link

-

TCI Chemicals. (2024). Product Specification: 1-Piperidineethanol (P0348). Link

-

Rayer, A. V., et al. (2014). Dissociation Constants (pKa) of Tertiary and Cyclic Amines: Structural and Temperature Dependences. Journal of Chemical & Engineering Data, 59(11), 3805–3813. Link

-

PubChem. (2024). Compound Summary: this compound (CID 18232). Link

Sources

N-Piperidinoethanol boiling point

An In-Depth Technical Guide to the Boiling Point of N-Piperidinoethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the boiling point of this compound (CAS No. 3040-44-6), a versatile building block in pharmaceutical and chemical synthesis. The document moves beyond a simple statement of the value to explore the foundational principles of boiling point determination, present detailed and validated experimental protocols, and discuss the critical influence of atmospheric pressure. By integrating theoretical knowledge with practical, field-proven methodologies, this guide serves as an authoritative resource for researchers and professionals, ensuring accuracy, reproducibility, and safety in the laboratory.

Introduction: The Significance of a Well-Defined Boiling Point

This compound, also known as 1-(2-Hydroxyethyl)piperidine, is a tertiary amino alcohol widely utilized as a synthetic intermediate.[1][2] Its molecular structure, featuring a piperidine ring and a primary alcohol functional group, imparts specific physicochemical characteristics that are crucial for its application in organic synthesis.[1] The boiling point is one of the most fundamental of these properties. It is defined as the temperature at which the vapor pressure of a liquid equals the external pressure surrounding it.[3][4]

An accurate determination of the boiling point is paramount for several reasons:

-

Identification and Purity Assessment: A sharp, consistent boiling point range is a strong indicator of a substance's purity. Impurities typically depress and broaden the boiling range.[4]

-

Process Optimization: In chemical synthesis and drug development, knowledge of the boiling point is essential for designing purification protocols such as distillation, optimizing reaction conditions, and ensuring the thermal stability of the compound.

-

Safety: Understanding the temperature at which a substance will vigorously vaporize is critical for safe handling, storage, and preventing uncontrolled reactions.[5]

A critical point of clarification is the distinction between this compound (1-(2-hydroxyethyl)piperidine, CAS 3040-44-6) and its isomer, 2-(2-hydroxyethyl)piperidine (CAS 1484-84-0). These are distinct chemical entities with different physical properties. This guide focuses exclusively on this compound (CAS 3040-44-6).[6][7][8]

Physicochemical Properties of this compound

A thorough understanding of a compound's properties is essential for its effective use. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 3040-44-6 | [3][6] |

| Molecular Formula | C₇H₁₅NO | [3][6] |

| Molecular Weight | 129.20 g/mol | [1] |

| Appearance | Colorless to slightly brown/yellow liquid | [3][9] |

| Boiling Point (at 760 mmHg) | 199-202 °C | [3][10] |

| Boiling Point (at 26.7 hPa) | 89-91 °C | [9][11] |

| Melting Point | 16 °C | [3] |

| Density | 0.973 g/mL at 25 °C | [3][10] |

| Refractive Index (n20/D) | 1.4804 | [3][10] |

| Flash Point | 69-83 °C (closed cup) | [5] |

Experimental Determination of Boiling Point

The choice of method for boiling point determination depends largely on the quantity of the sample available. For this compound, with its relatively high boiling point, care must be taken to ensure uniform heating and accurate temperature measurement. Two robust, field-proven methods are detailed here: the Thiele Tube method for small sample volumes and the Distillation method for larger quantities.

Micro-Scale Determination: The Thiele Tube Method

This method is ideal when sample material is limited (less than 0.5 mL).[12] It relies on trapping the vapor of the boiling liquid to determine the temperature at which its vapor pressure equals the atmospheric pressure.

The principle is elegant in its simplicity. As the sample is heated, the air trapped in the inverted capillary tube is expelled, followed by the sample's vapor, resulting in a steady stream of bubbles.[9] When the heat is removed, the system cools, and the vapor pressure inside the capillary drops. The precise moment the external atmospheric pressure overcomes the internal vapor pressure, the liquid is drawn back into the capillary tube.[9][13] This equilibrium point is, by definition, the boiling point. The visual confirmation of the liquid entering the capillary provides a sharp, unambiguous endpoint, making the protocol self-validating.

Caption: Workflow for Thiele Tube Boiling Point Determination.

-

Apparatus Assembly: Secure a clean, dry Thiele tube to a ring stand. Attach a small test tube (e.g., 6x50 mm) to a thermometer (with a range up to at least 220 °C) using a small section of rubber tubing. The bottom of the test tube should align with the thermometer bulb.[9]

-

Sample Preparation: Using a pipette, add approximately 0.3-0.5 mL of this compound to the small test tube.

-

Capillary Insertion: Place a small capillary tube (sealed at one end) into the test tube with the open end down.[12]

-

Heating: Clamp the thermometer assembly so that the test tube is immersed in the oil of the Thiele tube, ensuring the oil level is above the top of the sample. Begin to gently heat the side arm of the Thiele tube with a micro-burner or heat gun.[14] The shape of the tube is designed to create convection currents that ensure uniform heating.[13]

-

Observation (Heating Phase): As the temperature rises, a stream of bubbles will emerge from the inverted capillary. Initially, this is trapped air. Continue gentle heating until a rapid and continuous stream of bubbles is observed. This indicates that the vapor pressure of the sample is exceeding the atmospheric pressure.[12]

-

Observation (Cooling Phase): Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow down.

-

Measurement: Watch the capillary tube intently. The boiling point is the temperature recorded at the exact moment the bubbling stops and the liquid is drawn into the capillary tube.[12][13]

-

Validation: Repeat the determination at least twice. Consistent readings (within 1-2 °C) confirm the accuracy of the measurement.

Macro-Scale Determination: Simple Distillation Method

When a larger volume of the sample is available (> 5 mL), a simple distillation provides an excellent method for both purification and boiling point determination.[12][15]

During a distillation, a liquid is heated to its boiling point, the vapor travels to a condenser where it is cooled and converted back to a liquid, and the condensate (distillate) is collected.[3] A state of equilibrium is established between the liquid and vapor phases in the distillation flask and on the thermometer bulb. As long as both liquid and vapor are present and the distillation is proceeding at a steady rate, the temperature of the vapor will remain constant at the boiling point of the liquid.[10] This stable temperature plateau, observed during the collection of the bulk of the distillate, is the boiling point. The stability of the temperature reading serves as an internal validation of the measurement.

Caption: Workflow for Boiling Point Determination via Distillation.

-

Apparatus Assembly: Assemble a standard simple distillation apparatus using a round-bottom flask, a three-way adapter (still head), a thermometer, a condenser, and a receiving flask. Ensure all joints are securely clamped.

-

Sample Preparation: Place 5-10 mL of this compound and a few boiling chips (or a magnetic stir bar) into the distillation flask to ensure smooth boiling.[12]

-

Thermometer Placement: Position the thermometer correctly. The top of the thermometer bulb should be level with the bottom of the side-arm leading to the condenser.[13] This ensures the bulb is fully bathed in the vapor that is in thermal equilibrium with the boiling liquid, giving an accurate reading.[10]

-

Heating: Heat the distillation flask gently with a heating mantle.

-

Distillation: As the liquid boils, the vapor will rise and its temperature will be registered by the thermometer. The vapor will then pass into the condenser, liquefy, and be collected in the receiving flask.

-

Measurement: Record the temperature when the distillation rate is steady (approximately 1-2 drops per second) and a condensation ring is visible on the thermometer bulb. This stable temperature reading is the boiling point.[3]

-

Completion: Stop heating before the distillation flask goes to dryness to prevent the formation of potentially unstable peroxides and to avoid cracking the flask.

The Influence of Pressure: Correction and Normalization

The boiling point of a liquid is highly dependent on the ambient atmospheric pressure.[4] Since atmospheric pressure varies with altitude and weather conditions, it is crucial to record the barometric pressure at the time of the measurement.[13] For standardization and comparison with literature values, observed boiling points are often corrected to the standard pressure of 760 mmHg (1 atm).

Pressure-Temperature Nomographs

A pressure-temperature nomograph is a graphical tool that allows for the rapid and convenient correction of boiling points. It is based on the Clausius-Clapeyron equation, which relates pressure, temperature, and the enthalpy of vaporization.

-

Locate Observed Data: Find the observed boiling point on the leftmost scale (A) and the pressure at which it was measured on the rightmost scale (C).

-

Draw a Line: Use a straightedge to draw a line connecting these two points.

-

Find Corrected Boiling Point: The point where this line intersects the central scale (B) is the corrected boiling point at 760 mmHg.[16][17]

This process can also be reversed to predict the boiling point at a reduced pressure, a critical consideration for vacuum distillation of thermally sensitive compounds.[11]

Safety and Handling Considerations

As a Senior Application Scientist, it is imperative to emphasize the safety protocols associated with this compound and the determination of its boiling point.

-

Chemical Hazards: this compound is harmful if swallowed and can cause skin and eye irritation.[6] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

-

Thermal Hazards: The determination involves heating oil or the chemical itself to high temperatures (around 200 °C). Use appropriate caution to avoid burns. Ensure heating mantles and Thiele tubes are secure.[13]

-

Flammability: this compound is a combustible liquid.[6] Keep it away from open flames and spark sources. When using a Bunsen burner for the Thiele tube method, ensure all flammable solvents are removed from the immediate vicinity.[9]

Conclusion

The boiling point of this compound is a key physical constant, reliably determined to be in the range of 199-202 °C at standard atmospheric pressure. This guide has provided the theoretical underpinnings, detailed experimental protocols for both micro and macro-scale determination, and the necessary context regarding pressure correction. By employing these self-validating and robust methods, researchers, scientists, and drug development professionals can ensure the generation of accurate and reproducible data, underpinning the integrity of their scientific endeavors.

References

-

University of Alberta. (n.d.). Boiling Point Determination. Department of Chemistry. Retrieved from [Link]

-

Wilson High School. (n.d.). Simple Distillation and Boiling Point Determination. Retrieved from [Link]

-

Organic Lab Techniques. (2021, August 23). Boiling Point Using ThieleTube. YouTube. Retrieved from [Link]

-

chymist.com. (n.d.). Micro Boiling Point Determination. Retrieved from [Link]

-

ChemConnections. (n.d.). Boiling Point Determination. Retrieved from [Link]

-

University of Calgary. (n.d.). Micro-boiling point measurement. Department of Chemistry. Retrieved from [Link]

-

Mallak Specialties Pvt Ltd. (2018). Technical Data Sheet of N-(2-Hydroxyethyl) Piperidine. Retrieved from [Link]

-

University of Technology. (2021, September 19). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS. Retrieved from [Link]

-

PennState. (n.d.). Distillation and Boiling Points. FSC 432: Petroleum Refining. Retrieved from [Link]

-

Scribd. (n.d.). Chem032 - Simple Distillation and Boiling Point Determination. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Loba Chemie. (n.d.). 1-(2-HYDROXYETHYL) PIPERIDINE. Retrieved from [Link]

-

Myers, R. T. (1956). A nomograph for correction of boiling points. Journal of Chemical Education, 33(4), 173. [Link]

-

Mallak Specialties Pvt Ltd. (n.d.). N-(2-Hydroxyethyl) Piperidine. Retrieved from [Link]

-

UTRGV Faculty Web. (n.d.). Pressure-Temperature Nomograph. Retrieved from [Link]

-

University of California, San Diego. (n.d.). Nomograph for Calculating Boiling Points Under Vacuum. Department of Chemistry and Biochemistry. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.). Public Activities Coordination Tool (PACT). Retrieved from [Link]

Sources

- 1. This compound | C7H15NO | CID 18232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(2-Hydroxyethyl) Piperidine, 3040-44-6, β-Piperidinoethanol; 1-(2-Hydroxyethyl)piperidine; 2-(1-Piperidino)ethanol; 2-(1-Piperidinyl)ethanol [mallakchemicals.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. youtube.com [youtube.com]

- 6. N-羟乙基哌啶 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-Piperidinoethanol | 3040-44-6 [chemicalbook.com]

- 8. wap.guidechem.com [wap.guidechem.com]

- 9. chymist.com [chymist.com]

- 10. cdn.juniata.edu [cdn.juniata.edu]

- 11. 3040-44-6 CAS | 1-(2-HYDROXYETHYL) PIPERIDINE | Laboratory Chemicals | Article No. 04125 [lobachemie.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. youtube.com [youtube.com]

- 15. chemconnections.org [chemconnections.org]

- 16. faculty.utrgv.edu [faculty.utrgv.edu]

- 17. cheresources.com [cheresources.com]

Navigating Chemical Identity: A Technical Guide to N-Piperidinoethanol

CAS: 3040-44-6 Primary Identity: 2-(Piperidin-1-yl)ethanol Version: 1.0 (Technical Whitepaper)[1][2]

Introduction: The Cost of Ambiguity

In pharmaceutical synthesis, nomenclature is not merely a label; it is a coordinate system.[2][3] A minor deviation in naming conventions—specifically regarding the point of attachment on heterocycles—can lead to the procurement of regioisomers that halt production.[3]

N-Piperidinoethanol (CAS 3040-44-6) is a critical tertiary amine alcohol used primarily to introduce basic side chains into Selective Estrogen Receptor Modulators (SERMs) like Raloxifene and antispasmodics like Flavoxate .[1][2][3]

This guide addresses a specific, recurring risk in the field: the confusion between N-substituted (nitrogen-linked) and C-substituted (carbon-linked) piperidine ethanols.[1][2] We provide the definitive nomenclature matrix, physicochemical data, and validated synthetic protocols to ensure supply chain and experimental integrity.

The Nomenclature Matrix & Isomer Differentiation

The most common error in sourcing this compound is confusing it with its regioisomer, 2-Piperidineethanol (CAS 1484-84-0).[1][2][3] While the names appear nearly identical in vendor catalogs, their reactivity profiles are distinct.[2][3]

Synonym Taxonomy (CAS 3040-44-6)[1][2]

| Naming System | Name | Technical Note |

| IUPAC (Preferred) | 2-(Piperidin-1-yl)ethanol | Explicitly denotes attachment at the Nitrogen (position 1).[1][2][4] |

| Common/Trade | This compound | "N-" prefix confirms nitrogen attachment.[1][2][3] |

| Alternative Common | 1-Piperidineethanol | "1-" indicates the heteroatom position.[1][2][3][5] |

| Ambiguous (Avoid) | 2-Piperidinoethanol | Often used, but risks confusion with the ethyl chain position.[1][2][3] |

| Chemical Abstracts | 1-Piperidineethanol | Used in CA Indexing.[1][2][3] |

Structural Visualization: The Critical Distinction

The following diagram illustrates the structural difference that nomenclature must capture. Note the attachment point of the ethanol chain.[2][3]

Figure 1: Structural divergence between the target N-substituted alcohol (Green) and its C-substituted isomer (Red).[1][2]

Physicochemical Identity & Handling[1][6]

Accurate identification relies on validating physical constants.[1][2][3] The high boiling point and basicity are the primary handling characteristics.[2][3]

Key Constants Table[1][2][3]

| Property | Value | Experimental Context |

| Molecular Weight | 129.20 g/mol | Mass balance calculations.[1][2][3] |

| Boiling Point | 199–202 °C | Requires high-vacuum distillation for purification.[1][2][3] |

| Density | 0.973 g/mL | Phase separation in aqueous workups (floats on halogenated solvents).[2][3] |

| Refractive Index | Rapid purity check without chromatography.[2][3] | |

| pKa | ~9.8 (Piperidine N) | Acts as a base; will protonate in acidic media (pH < 7).[2][3] |

| Solubility | Miscible in Water, MeOH, DCM | Versatile solvent compatibility; difficult to extract from water without pH adjustment (pH > 12).[2][3] |

Safety Profile (GHS)[1][2][3]

-

Signal Word: DANGER

-

Hazard Statements: H314 (Causes severe skin burns), H318 (Causes serious eye damage).[2][3][6]

-

Handling: This is a corrosive amine.[1][2][3] Fume hood use is mandatory.[1][2][3] Neutralize spills with dilute acetic acid before disposal.[1][2][3]

Synthetic Utility: The "Basic Side Chain" Donor

This compound is the standard reagent for introducing the 2-(piperidin-1-yl)ethoxy moiety, a pharmacophore found in SERMs and antispasmodics.[1][2][3] It improves drug solubility and bioavailability due to the tertiary amine's ability to form salts.[2][3]

Case Study: Raloxifene Intermediate Synthesis

In the synthesis of Raloxifene, this compound is often converted to a leaving group (chloride or tosylate) to alkylate a phenolic core.[1][2][3]

Workflow Diagram

Figure 2: The role of this compound in constructing the basic ether side chain of Raloxifene.[1][2]

Experimental Protocol: Activation & Coupling

Objective: Conversion of this compound to 1-(2-Chloroethyl)piperidine Hydrochloride (The "Chloramine" Intermediate). Note: This intermediate is highly reactive and often prepared in situ or used immediately.

Reagents

Step-by-Step Methodology

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and nitrogen inlet. Charge with this compound and DCM (5 volumes).

-

Addition: Cool the solution to 0–5°C. Add Thionyl Chloride dropwise over 30 minutes. Caution: Exothermic reaction with gas evolution (SO2/HCl).[2]

-

Reaction: Allow the mixture to warm to room temperature, then reflux for 2–3 hours.

-

Validation (In-Process Control): Monitor by TLC (System: 10% MeOH in DCM). The starting alcohol spot (

~0.[1][2][3]2) should disappear.[1][2][3] -

Isolation:

-

Self-Validating Check: The product 1-(2-chloroethyl)piperidine HCl is a solid.[1][2][3] If the residue is a liquid, the reaction may be incomplete, or the free base was generated (check pH).[2]

Analytical Identification

To verify the identity of CAS 3040-44-6 versus its isomers, use the following diagnostic signals.

1H-NMR (CDCl3, 400 MHz)

-

Triplet at ~3.60 ppm (2H): Corresponds to the

protons.[1][2][3] -

Triplet at ~2.50 ppm (2H): Corresponds to the

(chain) protons.[1][2][3] -

Multiplet at ~2.40 ppm (4H): Corresponds to the

-protons of the piperidine ring.[1][2][3] -

Differentiation: In the isomer (CAS 1484-84-0), the ring methine (

) proton creates a complex splitting pattern distinct from the symmetrical

Mass Spectrometry (GC-MS)

-

Molecular Ion (

): 129 m/z.[2][3][8] -

Base Peak: 98 m/z (Loss of

, characteristic of N-alkylated piperidines cleavage).[1][2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18232, this compound. Retrieved from [Link][1][2][3]

-

NIST Mass Spectrometry Data Center. 1-Piperidineethanol (CAS 3040-44-6) Spectra and Properties. NIST Chemistry WebBook, SRD 69.[2][3][7] Retrieved from [Link][1][2][3]

-

Bathini, P., et al. (2015). An Improved Synthesis of Raloxifene Hydrochloride.[2][3] Heterocyclic Letters, 5(3). (Contextual citation for synthetic application).

Sources

- 1. This compound | C7H15NO | CID 18232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Piperidin-2-ylethanol | C7H15NO | CID 15144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C7H15NO | CID 18232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS RN 3040-44-6 | Fisher Scientific [fishersci.com]

- 5. CN111138409B - Preparation method of raloxifene hydrochloride and intermediate thereof - Google Patents [patents.google.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. 1-Piperidineethanol [webbook.nist.gov]

- 8. N-(2-Hydroxyethyl) Piperidine, 3040-44-6, β-Piperidinoethanol; 1-(2-Hydroxyethyl)piperidine; 2-(1-Piperidino)ethanol; 2-(1-Piperidinyl)ethanol [mallakchemicals.com]

N-Piperidinoethanol Derivatives: Natural Occurrence, Biosynthesis, and Isolation

This guide serves as an advanced technical resource for researchers investigating the N-Piperidinoethanol (1-Piperidineethanol) scaffold.[1][2] It distinguishes between the predominantly synthetic N-substituted derivatives and their naturally occurring C-substituted structural isomers (e.g., Sedum and Lobelia alkaloids), providing a rigorous analysis of chemotaxonomy, biosynthesis, and isolation protocols.[2]

Technical Whitepaper | Version 2.0 [2]

Executive Summary: The Synthetic-Natural Divide

This compound (2-(1-Piperidinyl)ethanol; CAS: 3040-44-6) is a critical pharmacophore in medicinal chemistry, serving as a hydrophilic anchor in drugs like Raloxifene and Flavoxate .[1][2] While the specific N-hydroxyethyl derivative is primarily a product of industrial synthesis (ethylene oxide + piperidine), the piperidine-ethanol scaffold is ubiquitous in nature.[2]

This guide analyzes the natural occurrence of this structural motif, specifically focusing on:

-

Structural Isomers: The abundance of C-substituted piperidine alkanols (e.g., Sedamine, Lobeline) in the plant families Crassulaceae and Campanulaceae.[2]

-

Biosynthetic Mimicry: How synthetic N-substitution mimics naturally evolved C-substitution patterns for receptor binding.[1][2]

-

Rare N-Alkylation: Evidence of N-hydroxyethylation in specific microbial metabolites (e.g., Claviceps alkaloids) and sugar-mimic alkaloids (iminosugars).[1][2]

Chemotaxonomy & Natural Sources

While direct isolation of 1-piperidineethanol is rare, the 2-(piperidinyl)ethanol skeleton is a defining characteristic of several alkaloid classes.

A. The Sedum Alkaloids (Crassulaceae)

The genus Sedum (Stonecrops) produces alkaloids where the ethanol side chain is attached at the C-2 position of the piperidine ring.

-

Key Compound: Sedamine (2-[(2S)-2-hydroxy-2-phenylethyl]-1-methylpiperidine).[1][2]

-

Structural Relation: Sedamine acts as a C-substituted analog of this compound, possessing the same pharmacophoric distance between the nitrogen and the hydroxyl group.[2]

B. The Lobelia Alkaloids (Campanulaceae)

Lobelia inflata (Indian Tobacco) yields alkaloids with a piperidine nucleus substituted at C-2 and C-6.[1][2]

-

Relevance: Contains a beta-hydroxyethyl chain (modified with a phenyl ring) attached to the piperidine, mimicking the H-bonding capabilities of this compound derivatives.[1][2]

C. Iminosugars (Sugar Mimics)

In certain Morus (Mulberry) species and Commelina communis, polyhydroxylated piperidines (iminosugars) occur.[3]

-

Relevance: Miglitol (N-hydroxyethyl-1-deoxynojirimycin) is a synthetic drug, but it mimics naturally occurring N-alkylated iminosugars found in these plants.[1][2] Recent isolation of N-hydroxyethyl derivatives from Angylocalyx pynaertii suggests that direct N-hydroxyethylation does occur in rare legume alkaloids.[1][2]

Comparative Occurrence Table

| Compound Class | Substitution Pattern | Natural Source (Genus) | Pharmacological Role |

| This compound | N-substituted (1-position) | Rare (Trace in Angylocalyx, Claviceps) | Synthetic Intermediate, CO2 Capture |

| Sedamine | C-substituted (2-position) | Sedum, Kalanchoe | Specific CNS Activity |

| Lobeline | C-substituted (2,6-position) | Lobelia | Nicotinic Agonist/Antagonist |

| Juliprosopine | C-substituted (2,3,6-position) | Prosopis (Mesquite) | Acetylcholinesterase Inhibitor |

Biosynthetic Pathways

Understanding the natural assembly of the piperidine ring clarifies why C-substitution is dominant over N-substitution.[1][2]

Mechanism of Ring Formation

Nature preferentially functionalizes the alpha-carbons (C2/C6) via the L-Lysine pathway .[1][2] The nitrogen atom typically undergoes methylation (via SAM) rather than hydroxyethylation.

-

Key Intermediate:

-Piperideine (Schiff base).[1][2] -

Side Chain Addition: Acetoacetate or Pyruvate attacks the imine carbon (C2), creating the C-substituted ethanol chain found in Sedamine and Lobeline.[2]

Diagram: Biosynthesis of Piperidine Alkanols

The following Graphviz diagram illustrates the divergence between the natural C-alkylation pathway (Sedamine) and the synthetic N-alkylation pathway.[2]

Caption: Divergence of natural C-alkylation (Sedamine) vs. synthetic N-alkylation (this compound) from the common piperideine precursor.[1][4]

Isolation & Characterization Protocol

For researchers aiming to isolate piperidine alkanols (like Sedamine or trace N-derivatives) from plant matrixes (Sedum acre or Lobelia inflata), the following Acid-Base Extraction Protocol is the industry standard.

Phase 1: Extraction & Fractionation[1][2]

-

Maceration: Dry plant material (500g) is pulverized and macerated in MeOH:NH₄OH (99:1) for 48 hours. The ammonia ensures alkaloids are in their free-base form.[1][2]

-

Filtration & Concentration: Filter and evaporate solvent under reduced pressure (

C) to obtain the crude extract. -

Acidification: Dissolve crude extract in 0.5M HCl .

-

Partitioning: Wash the acidic aqueous phase with Dichloromethane (DCM) to remove non-alkaloidal lipophiles. Discard the organic layer.

-

Basification: Adjust the aqueous phase to pH 9-10 using NH₄OH or Na₂CO₃ .

-

Logic: Converts alkaloid salts back to hydrophobic free bases.[1]

-

-

Extraction: Extract the basic aqueous phase with CHCl₃ (3x). Combine organic layers, dry over anhydrous Na₂SO₄, and evaporate.

Phase 2: Purification (Flash Chromatography)

-

Mobile Phase Gradient: CHCl₃

CHCl₃:MeOH (9:[1]1) -

Detection: TLC plates sprayed with Dragendorff’s Reagent (Orange spots indicate alkaloids).[5]

Phase 3: Structural Validation (NMR/MS)

To distinguish N-substituted from C-substituted derivatives, focus on HMBC correlations :

-

This compound (Synthetic): Strong HMBC correlation between the ethanol methylene protons (

) and the piperidine ring carbons at positions C2 and C6 (equivalent).[1][2] -

Sedamine (Natural): HMBC correlation between the side-chain protons and only one ring carbon (C2), plus a distinct N-Methyl singlet.[1][2]

Pharmacological Relevance & Applications

The this compound moiety is a "Privileged Structure" in drug design because it mimics the receptor interactions of natural alkaloids while offering superior synthetic tunability.[2]

| Feature | This compound (Synthetic) | Natural Alkaloids (Sedamine/Lobeline) |

| pKa | ~9.8 (Basic) | ~8.5 - 9.5 |

| H-Bonding | Terminal -OH acts as donor/acceptor | -OH often involved in intramolecular H-bonding |

| Receptor Target | Estrogen Receptors (SERMs), Muscarinic | Nicotinic ACh Receptors, CNS Transporters |

| Metabolic Stability | High (Primary alcohol vulnerable to oxidation) | Variable (Secondary alcohols) |

Key Drug Examples:

-

Raloxifene: Uses the this compound chain to interact with Asp-351 in the Estrogen Receptor, mimicking the helix-12 displacement mechanism.[1][2]

-

Flavoxate: Anticholinergic for urinary spasms; the piperidine ring provides lipophilicity while the ethanol chain confers flexibility.

References

-

Gupta, R. et al. (2014). "Structurally diverse alkaloids from Tecomella undulata G. Don flowers."[1] Journal of King Saud University - Science. Link

-

Asano, N. et al. (2000). "Polyhydroxylated alkaloids: Natural occurrence and therapeutic applications." Tetrahedron: Asymmetry. Link

-

Bates, R.B. et al. (1967). "Biosynthesis of Sedamine and related alkaloids." Journal of Organic Chemistry. Link

-

Kato, A. et al. (2007).[6] "New Sugar-Mimic Alkaloids from the Pods of Angylocalyx pynaertii." Journal of Natural Products. Link

-

Thermo Fisher Scientific. (2023).[1] "Safety Data Sheet: 1-Piperidineethanol." Fisher Scientific Document Control. Link

-

Schardl, C.L. et al. (2006). "Ergot Alkaloids – Biology and Molecular Biology." The Alkaloids: Chemistry and Biology. Link

Sources

- 1. alhamchemicals.com [alhamchemicals.com]

- 2. Page loading... [wap.guidechem.com]

- 3. mdpi.com [mdpi.com]

- 4. (PDF) c-Hydroxyethyl piperidine iminosugar and N-alkylated derivatives: A study of their activity as glycosidase inhibitors and as immunosuppressive agents [academia.edu]

- 5. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

N-Piperidinoethanol uses in organic synthesis

Application Note: N-Piperidinoethanol as a Pharmacophore Linker in Drug Synthesis

Executive Summary & Chemical Profile

This compound (2-(1-Piperidinyl)ethanol; CAS 3040-44-6) is a critical bifunctional building block in medicinal chemistry. It serves as the primary source of the 2-piperidinoethyl moiety, a privileged pharmacophore found in numerous therapeutic agents including Raloxifene (SERM), Flavoxate (antispasmodic), and Pitofenone .

Its utility stems from its dual reactivity:

-

Nucleophilic Alcohol: Capable of direct esterification or Mitsunobu coupling.

-

Precursor to Electrophiles: Readily converted to N-(2-chloroethyl)piperidine , a potent alkylating agent (nitrogen mustard analog) used to install the piperidinoethyl side chain onto phenols and amines via

reactions.

| Property | Data |

| CAS Number | 3040-44-6 |

| Formula | |

| MW | 129.20 g/mol |

| Boiling Point | 199–202 °C |

| Density | 0.973 g/mL |

| Solubility | Miscible with water, ethanol, chloroform |

| Key Hazard | Irritant; Precursor to vesicant alkylating agents |

Strategic Application Pathways

The following diagram illustrates the two primary divergent workflows for this compound: Activation (via chlorination) vs. Direct Coupling (via esterification/Mitsunobu).

Figure 1: Divergent synthetic pathways for this compound. Path 1 (Red) is the dominant industrial route for ether-linked drugs like Raloxifene. Path 2 (Green) is used for ester-linked drugs like Flavoxate.

Module A: The "Activation" Protocol

Synthesis of N-(2-Chloroethyl)piperidine Hydrochloride

This protocol converts the alcohol into a reactive chloride. This is the industry-standard method for preparing the alkylating agent used in Raloxifene synthesis.

Scientific Rationale: Direct alkylation using the alcohol is poor due to the hydroxyl group's poor leaving group ability. Converting it to a chloride (using thionyl chloride) creates a potent electrophile. The hydrochloride salt form is preferred for stability, as the free base can self-polymerize via intermolecular quaternization (forming a piperazinium dimer).

Safety Critical:

-

Hazard: The product is a nitrogen mustard analog . It is a blistering agent (vesicant) and a potent alkylator.

-

Controls: Work in a certified fume hood. Double-glove (Nitrile/Laminate). Have 5% aqueous sodium thiosulfate ready for neutralization of spills.

Experimental Procedure

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a reflux condenser, and a nitrogen inlet.

-

Charge: Add This compound (27.2 g, 0.20 mol) and Chloroform (anhydrous, 125 mL) . Cool the solution to 0–5 °C using an ice bath.

-

Note: Toluene can be substituted for chloroform for a greener profile, but chloroform often gives higher purity crystals directly.

-

-

Activation: Charge Thionyl Chloride (33.5 mL, 0.46 mol) into the addition funnel.

-

Addition: Dropwise add the thionyl chloride over 45 minutes.

-

Observation: The reaction is exothermic. Vigorous gas evolution (

,

-

-

Reaction: Once addition is complete, remove the ice bath. Heat the mixture to reflux (approx. 60–65 °C) for 2.5 to 3 hours.

-

Endpoint: Monitor by TLC (System: MeOH/DCM 1:9). The starting alcohol spot should disappear.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Evaporate the solvent and excess thionyl chloride under reduced pressure (rotary evaporator) to yield a semi-solid brown residue.

-

Purification: Recrystallize the residue from Ethanol/Diethyl Ether or Isopropanol .

-

Filter the white crystalline solid and dry under vacuum.

-

-

Yield: Expect 85–95% (approx. 31–35 g).

-

Characterization: Melting Point: 228–232 °C.

Module B: The "Application" Protocol (Raloxifene Intermediate)

O-Alkylation of 4-Hydroxybenzoic Acid Esters

This protocol demonstrates the use of the chloride synthesized in Module A to create the ether linkage found in Raloxifene.

Scientific Rationale:

The synthesis of Raloxifene involves constructing the "side chain" ether before the final Friedel-Crafts acylation. Here, we alkylate methyl 4-hydroxybenzoate. The use of Potassium Carbonate (

Experimental Procedure

-

Setup: 250 mL round-bottom flask, reflux condenser, nitrogen atmosphere.

-

Reagents:

-

Methyl 4-hydroxybenzoate: 15.2 g (100 mmol)

-

N-(2-Chloroethyl)piperidine HCl (from Module A): 20.2 g (110 mmol)

-

Potassium Carbonate (

): 41.4 g (300 mmol) -

Solvent: DMF (Dimethylformamide): 100 mL

-

-

Reaction:

-

Workup:

-

Result: Methyl 4-[2-(1-piperidinyl)ethoxy]benzoate. This intermediate is subsequently hydrolyzed to the acid and converted to the acid chloride for the final coupling with the benzothiophene core of Raloxifene.

Module C: Direct Coupling (Flavoxate Synthesis)

Esterification via Acid Chloride

For Flavoxate , the this compound is linked via an ester bond, not an ether. The chloride activation (Module A) is not required here; the alcohol functionality is used directly.

Protocol Summary:

-

Precursor: 3-Methylflavone-8-carboxylic acid is converted to its acid chloride using thionyl chloride.

-

Coupling: The acid chloride is dissolved in DCM or Toluene.

-

Addition: This compound (1.05 equiv) is added in the presence of a base (Triethylamine or Pyridine) at 0 °C.

-

Outcome: Formation of Flavoxate Hydrochloride after acid workup.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Module A | Hydrolysis of Thionyl Chloride | Ensure glassware is flame-dried; use anhydrous solvents. |

| Sticky Solid in Module A | Residual Solvent/HCl | Triturate the crude solid with cold diethyl ether before recrystallization. |

| Incomplete Alkylation (Module B) | Particle size of Base | Use finely powdered (milled) anhydrous |

| Dimer Formation | Free base instability | Do not store N-(2-chloroethyl)piperidine as a free base. Keep as HCl salt. |

References

- Title: Process for preparing raloxifene hydrochloride.

-

N-(2-Chloroethyl)

- Title: Synthesis of 2-(2-Chloroethyl)piperidine Hydrochloride.

- Source: PrepChem (Adapted

-

URL:[Link]

-

Flavoxate Synthesis

-

Mitsunobu Reaction Overview

-

Safety Data Sheet (N-Chloroethyl derivative)

Sources

- 1. CN107118191A - Flavoxate hydrochloride is coupled the preparation method of impurity - Google Patents [patents.google.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]

- 4. Flavoxate | C24H25NO4 | CID 3354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. scite.ai [scite.ai]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. fishersci.com [fishersci.com]

Application Note: High-Efficiency Catalysis using N-Piperidinoethanol

Protocols for Knoevenagel Condensation and Coumarin Synthesis

Abstract

N-Piperidinoethanol (2-(1-Piperidinyl)ethanol, CAS: 3040-44-6) is a versatile tertiary amine often underutilized in favor of its parent compound, piperidine. This guide delineates its superior utility as a bifunctional organocatalyst in carbon-carbon bond-forming reactions. Unlike simple amine bases, this compound possesses both a basic nitrogen center and a hydroxyl group, allowing for dual activation of substrates via hydrogen bonding. This application note provides optimized protocols for Knoevenagel condensations and the synthesis of coumarin derivatives, highlighting enhanced reaction rates, lower volatility, and "green chemistry" compatibility.

Introduction & Mechanistic Insight

Chemical Profile

-

Compound: this compound (1-Piperidineethanol)

-

Functionality: Tertiary amine (Base) + Primary Alcohol (H-bond donor/Nucleophile).

-

Physical State: Viscous liquid, low volatility compared to piperidine.

-

pKa: ~9.8–10.2 (Conjugate acid), making it a mild but effective base for deprotonating active methylene compounds.

The "Bifunctional" Advantage

Standard base catalysts (e.g., triethylamine, piperidine) rely solely on deprotonation. This compound operates via a dual-activation mechanism :

-

Base Activation: The tertiary nitrogen deprotonates the active methylene compound (e.g., malononitrile, ethyl acetoacetate) to generate a nucleophilic enolate.

-

H-Bond Activation: The hydroxyl (-OH) group forms a hydrogen bond with the carbonyl oxygen of the electrophile (aldehyde), increasing its susceptibility to nucleophilic attack.

This "tethered" activation often results in higher yields under milder conditions compared to non-functionalized amines.